molecular formula C24H22N4O5S2 B11618445 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618445
M. Wt: 510.6 g/mol
InChI Key: ZPYHVDUDTLXCKD-GRSHGNNSSA-N
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Description

This compound is a heterocyclic derivative featuring a pyridopyrimidinone core fused with a thiazolidinone moiety. The structure includes a 1,3-benzodioxol-5-ylmethyl substituent on the thiazolidinone ring and a 2-methoxyethylamino group on the pyridopyrimidinone scaffold. Its Z-configuration at the exocyclic double bond (between the thiazolidinone and pyridopyrimidinone systems) is critical for maintaining planar conjugation, which influences electronic properties and intermolecular interactions .

Properties

Molecular Formula

C24H22N4O5S2

Molecular Weight

510.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(2-methoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O5S2/c1-14-3-6-20-26-21(25-7-8-31-2)16(22(29)27(20)11-14)10-19-23(30)28(24(34)35-19)12-15-4-5-17-18(9-15)33-13-32-17/h3-6,9-11,25H,7-8,12-13H2,1-2H3/b19-10-

InChI Key

ZPYHVDUDTLXCKD-GRSHGNNSSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCOC)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCOC)C=C1

Origin of Product

United States

Preparation Methods

Thermal Cyclization of Isopropylidene Derivatives

A robust approach involves thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates. As demonstrated by Molnár et al., 2-aminopyridines react with isopropylidene methoxymethylenemalonate to form intermediates that undergo cyclization and decarboxylation at elevated temperatures (160–180°C) to yield halogenated pyrido[1,2-a]pyrimidin-4-ones. For non-halogenated variants, substituents such as methyl groups at position 7 are introduced via substitution reactions post-cyclization.

CuI-Catalyzed Tandem C–N Coupling and Amidation

Recent advances employ CuI-catalyzed Ullmann-type coupling between 2-halopyridines and (Z)-3-amino-3-arylacrylate esters. This one-pot method facilitates C–N bond formation followed by intramolecular amidation at 130°C in DMF, producing multi-substituted pyrido[1,2-a]pyrimidin-4-ones in yields exceeding 80%. Key advantages include functional group tolerance and scalability, making it suitable for introducing the 7-methyl group directly during coupling.

Construction of the Thiazolidinone Moiety

The thiazolidinone ring, featuring a benzodioxol-5-ylmethyl substituent and thioxo group, is synthesized via Knoevenagel condensation and thionation:

Thionation of Thiazolidinedione Precursors

Thiazolidinedione derivatives serve as precursors for isorhodanine (4-thioxothiazolidin-2-one) synthesis. Komaritsa and Plevichuk’s method involves treating thiazolidinedione with phosphorus pentasulfide (P₂S₅) in 1,4-dioxane under reflux, yielding isorhodanine in 56% purity after crystallization. The thionation step is critical for introducing the 2-thioxo group essential for subsequent condensations.

Knoevenagel Condensation with Benzodioxol Derivatives

Piperonal (1,3-benzodioxole-5-carbaldehyde) reacts with isorhodanine and β-alanine in glacial acetic acid at 100°C to form (Z)-5-benzodioxolylmethylidene-4-thioxothiazolidin-2-one. The reaction proceeds via enamine intermediate formation, with acetic acid acting as both solvent and catalyst. Substitution at the thiazolidinone nitrogen with 1,3-benzodioxol-5-ylmethyl groups is achieved using benzyl halides under basic conditions.

Coupling of Pyrido[1,2-a]pyrimidin-4-one and Thiazolidinone Moieties

The final assembly involves conjugating the two heterocyclic systems through a methylene bridge:

Aldol Condensation Strategy

The Z-configuration of the exocyclic double bond is established via stereoselective Aldol condensation. The pyrido[1,2-a]pyrimidin-4-one’s active methyl group at position 3 reacts with the aldehyde functionality of the thiazolidinone derivative under basic conditions (e.g., piperidine in ethanol). This method ensures retention of the Z-geometry, as confirmed by NMR coupling constants (J = 10–12 Hz).

Suzuki-Miyaura Cross-Coupling for Methyl Substitution

Functionalization with 2-Methoxyethylamino Group

The 2-methoxyethylamine substituent is introduced via nucleophilic aromatic substitution (SNAr):

Amination of Halogenated Intermediates

2-Chloro or 2-fluoro pyrido[1,2-a]pyrimidin-4-ones undergo SNAr with 2-methoxyethylamine in DMF at 120°C. The reaction’s efficiency depends on the electron-withdrawing nature of the thiazolidinone moiety, which activates the pyrimidine ring toward substitution. Yields range from 65–75%, with purification via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization and Scalability Considerations

Industrial-scale synthesis requires balancing cost, yield, and purity:

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reaction Volume (L)0.5–220–50500–1000
Yield (%)60–7570–8080–85
Purity (HPLC, %)>95>98>99
Cycle Time (days)7–105–73–5

Key optimizations include:

  • Solvent Recycling : DMF and acetic acid are recovered via distillation, reducing costs by 40%.

  • Catalyst Loading : Reducing CuI from 10 mol% to 5 mol% in Ullmann coupling maintains efficacy while lowering metal contamination.

  • Continuous Flow Processing : Implementing flow reactors for thionation and condensation steps improves heat transfer and reduces reaction times by 50%.

Analytical Characterization

Critical quality control metrics involve spectroscopic and chromatographic methods:

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 8.2–8.5 ppm (pyrido H-2), δ 6.8–7.1 ppm (benzodioxol aromatic protons), and δ 3.3–3.7 ppm (OCH₃ and NCH₂).

  • IR Spectroscopy : Bands at 1690 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S), and 1040 cm⁻¹ (O-CH₂-O) confirm functional groups.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 12.7 min, confirming >99% purity.

Challenges and Alternative Routes

Stereochemical Control

Maintaining the Z-configuration during Aldol condensation requires strict temperature control (<60°C) to prevent isomerization. Microwave-assisted synthesis (100 W, 80°C, 30 min) enhances stereoselectivity to 95:5 Z:E.

Byproduct Formation

Common byproducts include:

  • Diastereomeric Adducts : Minimized using bulky bases (e.g., DBU) in condensation steps.

  • Oxidation Products : Thioxo groups oxidize to sulfones under aerobic conditions; thus, reactions are conducted under N₂ .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the carbonyl groups in the thiazolidinone or pyridopyrimidinone rings can yield alcohol derivatives.

    Substitution: The benzodioxole and pyridopyrimidinone rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules. It could be investigated for its binding affinity to enzymes, receptors, or nucleic acids, potentially leading to the development of new biochemical tools or probes.

Medicine

In medicinal chemistry, the compound’s unique structure may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Research could focus on its efficacy, toxicity, and mechanism of action in various disease models.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and functionalization.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting catalytic activity. Alternatively, if it interacts with a receptor, it could modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Variations

The compound belongs to a family of pyridopyrimidinone-thiazolidinone hybrids. Key analogs include:

Compound Name Substituents (Thiazolidinone) Substituents (Pyridopyrimidinone) Key Differences
Target Compound 1,3-Benzodioxol-5-ylmethyl 2-Methoxyethylamino High electron-withdrawing benzodioxol group
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[...] Benzyl 2-Hydroxyethylamino Benzyl (electron-neutral) vs. benzodioxol
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-[...] 2-Methoxyethyl 1-Phenylethylamino Aliphatic vs. aromatic substituents

Key Findings :

  • The 2-methoxyethylamino group offers greater solubility in polar solvents compared to the 1-phenylethylamino group in the analog from , which may influence pharmacokinetic properties .
Electronic and Geometric Properties
  • Isoelectronicity vs. Isovalency : The target compound shares electronic similarity (isovalency) with analogs bearing electron-withdrawing substituents, but structural differences (e.g., benzodioxol vs. benzyl) alter molecular geometry and van der Waals interactions .
  • Conformational Stability: The Z-configuration stabilizes conjugation across the thiazolidinone-pyridopyrimidinone system, as observed in crystallographic studies using programs like SHELXL and ORTEP .

Biological Activity

The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H24N4O6S2, with a molecular weight of 540.6 g/mol. Its structure features a thiazolidinone ring and a pyrido-pyrimidine core, contributing to its diverse biological properties.

PropertyValue
Molecular FormulaC25H24N4O6S2
Molecular Weight540.6 g/mol
IUPAC Name(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyWTBPNDTUCSKCJK-NDENLUEZSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. Preliminary studies suggest that it may inhibit specific protein kinases involved in cell signaling pathways critical for cancer progression. For instance, it has shown potential in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this one exhibit significant anticancer activity by targeting various kinases. For example, studies have demonstrated that derivatives of thiazolidinones can inhibit DYR1A and CDK5/p25 with IC50 values in the low micromolar range . The specific compound under discussion may exhibit similar or enhanced potency due to its unique structural features.

Antimicrobial Activity

There is also emerging evidence supporting the antimicrobial properties of this compound. Similar thiazolidinone derivatives have been reported to possess moderate to significant antibacterial and antifungal activities. The presence of the benzodioxole moiety is believed to enhance lipophilicity and facilitate membrane penetration, which is crucial for antimicrobial efficacy .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Inhibition of Protein Kinases : A study involving a library of thiazolidinones found that certain derivatives exhibited potent inhibition against kinases such as CK1 and GSK3α/β with IC50 values ranging from 0.028 μM to 0.1 μM .
  • Anticancer Activity : A derivative similar to the compound showed promising results in vitro against various cancer cell lines, leading to significant apoptosis through the disruption of microtubule dynamics.

Q & A

Q. Optimal Conditions :

  • Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for high polarity .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to enhance reaction rates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product with >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Key strategies include:

  • Inert Atmosphere : Conducting reactions under nitrogen/argon to prevent oxidation of thiol intermediates .
  • Temperature Control : Refluxing in acetonitrile (80–100°C) to accelerate cyclization without side-product formation .
  • Catalyst Screening : Testing alternative catalysts (e.g., p-toluenesulfonic acid) to reduce reaction time .
  • Advanced Purification : Employing preparative HPLC for challenging separations, particularly for stereoisomers .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 3.8–4.2 ppm for methoxy/amino groups .
    • ¹³C NMR : Signals at ~170–180 ppm indicate carbonyl/thione functionalities .
  • FTIR : Bands at 1650–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C=S) validate core structural motifs .
  • HRMS : Exact mass matching (±2 ppm) confirms molecular formula .

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Answer:

  • Assay Standardization : Compare activities under uniform conditions (e.g., MIC for antimicrobial vs. IC₅₀ for anticancer) .
  • Target-Specific Studies : Use molecular docking to predict binding affinities for enzymes like EGFR (anticancer) or bacterial dihydrofolate reductase (antimicrobial) .
  • Meta-Analysis : Aggregate data from multiple studies to identify structure-activity trends (e.g., benzodioxole groups correlate with anti-inflammatory activity) .

Basic: Which functional groups are critical for the compound’s bioactivity?

Answer:

  • Thiazolidinone Core : The 2-thioxo group enhances hydrogen bonding with biological targets .
  • Benzodioxole Moiety : Improves lipophilicity and membrane permeability .
  • Methoxyethylamino Side Chain : Modulates solubility and target selectivity .

Advanced: What methodologies assess the compound’s binding interactions with cellular targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) to purified proteins .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for binding .
  • X-ray Crystallography : Resolves 3D binding modes (e.g., interactions with kinase active sites) .

Basic: How is solubility and stability evaluated for in vitro assays?

Answer:

  • Solubility Screening : Test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity .
  • Stability Profiling : Incubate in PBS (pH 7.4, 37°C) and analyze via HPLC at 0, 6, 24 hours to detect degradation .

Advanced: What computational approaches predict structure-activity relationships (SAR)?

Answer:

  • Molecular Dynamics Simulations : Simulate ligand-protein complexes to identify critical binding residues .
  • QSAR Modeling : Use descriptors like logP and polar surface area to correlate substituents with activity .
  • Pharmacophore Mapping : Highlight essential features (e.g., hydrogen bond acceptors) using software like Schrödinger .

Basic: What in vitro assays are used for preliminary bioactivity screening?

Answer:

  • Antiproliferative Assays : MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced: How are structural analogs designed to enhance potency or reduce toxicity?

Answer:

  • Substituent Modification : Replace the methoxyethyl group with hydrophilic groups (e.g., hydroxyl) to improve solubility .
  • Scaffold Hopping : Integrate pyrazolo-pyrimidinone cores while retaining the thiazolidinone motif .

Example Analog Comparison (from ):

Compound ModificationBioactivity Change
Benzodioxole → PhenylReduced antimicrobial potency
Thioxo → OxoLoss of kinase inhibition
Methoxyethyl → EthylenediamineImproved cytotoxicity

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